3-(3,3-difluorocyclobutyl)-2-methylpropanal
Description
3-(3,3-Difluorocyclobutyl)-2-methylpropanal (CAS: EN300-39847109) is an aldehyde-containing compound characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a methyl group at the 2-position of the propanal chain. Its molecular formula is C₆H₈F₂O, yielding a molecular weight of 146.12 g/mol. The compound’s structure combines steric rigidity from the cyclobutyl group with the electrophilic reactivity of the aldehyde moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIUOIACZLINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-difluorocyclobutyl)-2-methylpropanal typically involves the introduction of the difluorocyclobutyl group into the propanal structure. One common method is the reaction of 3,3-difluorocyclobutanol with appropriate reagents to form the desired aldehyde. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the aldehyde group .
Industrial Production Methods
Industrial production of 3-(3,3-difluorocyclobutyl)-2-methylpropanal may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: 3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid.
Reduction: 3-(3,3-Difluorocyclobutyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(3,3-difluorocyclobutyl)-2-methylpropanal involves its interaction with specific molecular targets. The difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 3-(3,3-difluorocyclobutyl)-2-methylpropanal:
Physicochemical Properties
- Polarity: The aldehyde group increases polarity compared to (3,3-difluorocyclobutyl)methanol (logP ~1.2 vs. ~0.8), enhancing water solubility but requiring stabilization (e.g., refrigeration) to prevent oxidation .
- Thermal Stability: Fluorine atoms on the cyclobutyl ring improve thermal stability relative to non-fluorinated analogues, as seen in patent applications describing high-temperature synthetic steps ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
